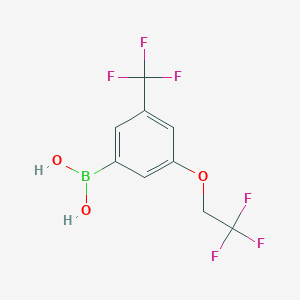

(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid

Overview

Description

Scientific Research Applications

Electrochemical Biosensors

Electrochemical biosensors based on ferroceneboronic acid (FcBA) and its derivatives, including phenylboronic acids similar in structure to the compound , have shown significant promise in recent years. These compounds, due to their boronic acid moiety, can selectively bind to diols in sugars and other biological molecules, enabling the construction of non-enzymatic glucose sensors and devices for monitoring glycated hemoglobin (HbA1c) and fluoride ions. This principle has been applied to develop a variety of biosensors sensitive to sugars, glycated proteins, and other biological markers, paving the way for innovative diagnostic tools and medical technologies (Wang et al., 2014).

Boron Removal in Desalination

In seawater desalination, the removal of boron, primarily in the form of boric acid, is a significant challenge due to its presence in seawater and its potential impact on drinking water quality. Research on the use of reverse osmosis (RO) and nanofiltration (NF) membranes has advanced our understanding of how boron can be effectively removed from seawater, enhancing the safety and quality of the produced drinking water. These studies have highlighted the complexity of boron chemistry in water treatment processes and underscored the importance of optimizing desalination technologies to achieve efficient boron removal (Tu et al., 2010).

Organic Light-Emitting Diodes (OLEDs)

Boron-containing compounds, such as those with boronic acid functionalities, have been explored for their potential applications in organic light-emitting diodes (OLEDs). The unique properties of these compounds, including their ability to form stable complexes and their electronic characteristics, have been leveraged in the development of OLED materials. Research in this area has focused on the synthesis and structural design of boron-based organic semiconductors, demonstrating their potential as effective and efficient components in OLED devices (Squeo & Pasini, 2020).

Drug Discovery

The incorporation of boronic acids into medicinal chemistry has seen a notable increase, with several boronic acid drugs now approved by regulatory agencies. These compounds offer several desirable properties, such as enhancing the potency of drugs and improving their pharmacokinetic profiles. The review of boronic acid drugs explores their discovery processes, highlighting the synthetic developments and rationalizations for their incorporation into drug design. This underscores the potential of boronic acids in developing novel therapeutics (Plescia & Moitessier, 2020).

properties

IUPAC Name |

[3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF6O3/c11-8(12,13)4-19-7-2-5(9(14,15)16)1-6(3-7)10(17)18/h1-3,17-18H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKSRPOAFLMVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC(F)(F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

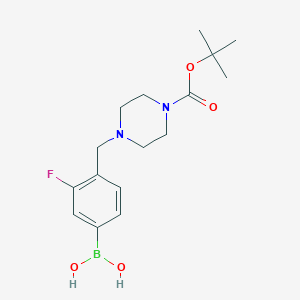

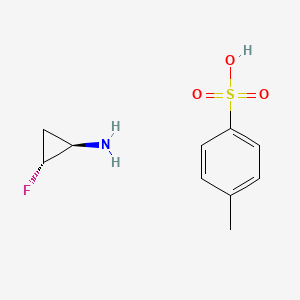

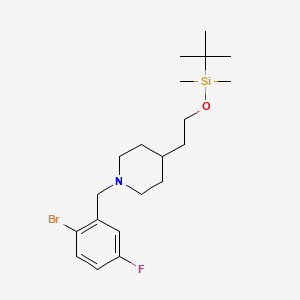

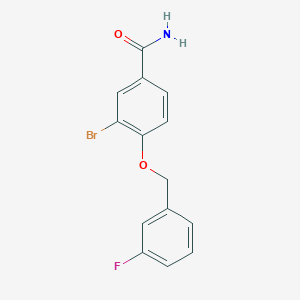

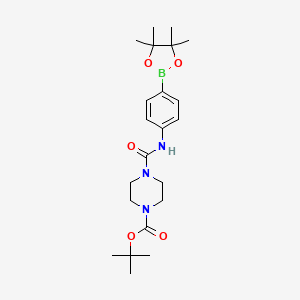

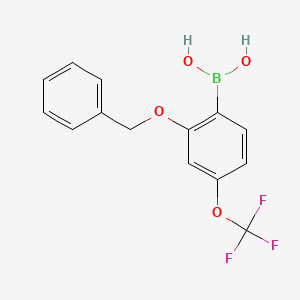

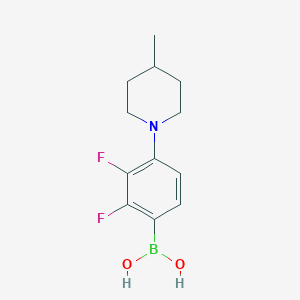

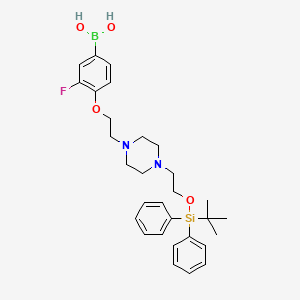

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446088.png)

![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)

![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)